

# Comprehensive Technical Review: 2-(3-Bromophenyl)-2-(methylamino)acetamide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: 2-(3-Bromophenyl)-2-(methylamino)acetamide

CAS No.: 1218221-61-4

Cat. No.: B1528593

[Get Quote](#)

## Executive Summary

**2-(3-Bromophenyl)-2-(methylamino)acetamide** (CAS: 1218221-61-4) represents a critical intersection between forensic chemistry and pharmaceutical scaffold design.[1] Structurally, it is an

-amino amide, a class of molecules with established bioactivity in neurology (specifically anticonvulsant properties).[1] In the context of forensic toxicology, this compound serves as a definitive route-specific marker for the synthesis of halogenated cathinones (e.g., 3-Bromomethcathinone) via the Strecker-Nitrile pathway.[1]

This technical guide provides a rigorous analysis of its chemical identity, synthesis pathways, analytical characterization, and potential pharmacological applications.[1]

## Part 1: Chemical Architecture & Physicochemical Properties[1]

### Structural Analysis

The molecule consists of a phenyl ring substituted at the meta (3-) position with a bromine atom.<sup>[1][2]</sup> The benzylic carbon is chiral, bonded to a methylamino group and a primary acetamide moiety.<sup>[1]</sup>

- IUPAC Name: **2-(3-Bromophenyl)-2-(methylamino)acetamide**<sup>[1][2][3][4]</sup>
- Molecular Formula:  
<sup>[1]</sup>
- Molecular Weight: 243.10 g/mol <sup>[1]</sup>
- Key Functional Groups:
  - Aryl Halide: 3-Bromo substitution (electron-withdrawing, lipophilic).<sup>[1]</sup>
  - Secondary Amine:  
-methyl group (basic center, pKa ~9.0).<sup>[1]</sup>
  - Primary Amide: Hydrogen bond donor/acceptor, metabolically stable compared to esters.  
<sup>[1]</sup>

## Physicochemical Profile (Calculated)

Property	Value (Predicted)	Relevance
LogP	~1.2 - 1.5	Moderate lipophilicity; likely CNS penetrant.[1]
TPSA	~55 Å <sup>2</sup>	Good oral bioavailability (Rule of 5 compliant).[1]
pKa (Base)	~8.8	Exists predominantly as a cation at physiological pH.[1]
H-Bond Donors	2	Amide , Amine .[1]
H-Bond Acceptors	2	Amide Carbonyl, Amine Nitrogen.[1]

## Part 2: Synthesis & Production Pathways[1]

The presence of **2-(3-Bromophenyl)-2-(methylamino)acetamide** in a sample is chemically diagnostic of the Strecker Synthesis route.[1] It is typically formed via the partial hydrolysis of the corresponding

-aminonitrile intermediate.[1]

### The Divergent Synthesis Workflow

The synthesis begins with 3-bromobenzaldehyde.[1] The pathway diverges at the aminonitrile intermediate:[1]

- Route A (Target Drug): Grignard addition yields the Cathinone (3-BMC).[1]
- Route B (Impurity/Marker): Acid hydrolysis yields the Acetamide (Subject Compound).[1]

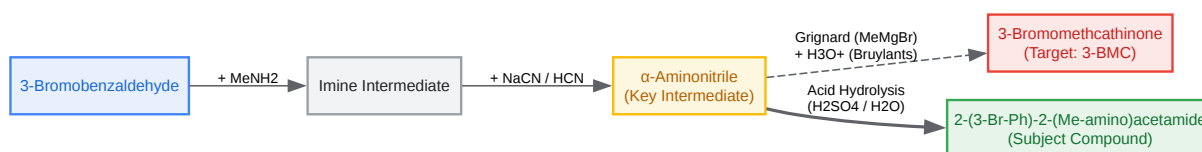
### Mechanism of Formation

The reaction of 3-bromobenzaldehyde with methylamine and cyanide generates 2-(3-bromophenyl)-2-(methylamino)acetonitrile.[1]

- Hydrolysis: In the presence of moisture or during acidic workup (e.g.,  
( ), the nitrile group (  
( ) hydrates to form the primary amide (  
( ).<sup>[1]</sup> This transformation is often irreversible under mild conditions.<sup>[1]</sup>

## Visualization: The Strecker Divergence

The following diagram illustrates the mechanistic divergence that creates this compound.



[Click to download full resolution via product page](#)

Figure 1: Synthesis pathway showing the divergence from the aminonitrile intermediate.<sup>[1]</sup> The formation of the acetamide (green) competes with the formation of the cathinone (red) depending on reagents and conditions.<sup>[1]</sup>

## Part 3: Analytical Characterization Protocols

Differentiation of the acetamide from the structurally similar cathinone is critical for forensic accuracy.<sup>[1]</sup>

### Nuclear Magnetic Resonance (NMR)

The acetamide lacks the

-methyl group found in the cathinone (3-BMC) and instead possesses amide protons.<sup>[1]</sup>

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz) Expectations:
  - Amide Protons: Two broad singlets at

7.1 and 7.6 ppm (distinctive for

).[1]

- Methine Proton: Singlet or weak doublet at

4.0–4.3 ppm (Benzylic

).[1]

- N-Methyl: Singlet at

2.3 ppm.[1]

- Aromatic: Multiplet at

7.3–7.7 ppm (4H, consistent with meta-substitution).[1]

## Mass Spectrometry (GC-MS)

The fragmentation pattern is distinct due to the stability of the amide bond versus the ketone.[1]

- Molecular Ion (

):  $m/z$  242/244 (1:1 ratio due to

).[1]

- Base Peak:  $m/z$  44 (

).[1] This is the iminium ion formed by

-cleavage.[1]

- Key Fragment: Loss of the amide group (

, mass 44).[1]

- Fragment:

$m/z$  198/200 (Bromobenzyl carbocation).[1]

## Infrared Spectroscopy (FTIR)

- Amide I Band: Strong absorption at 1650–1690  $\text{cm}^{-1}$  (C=O stretch).[1]
- Amide II Band: Medium absorption at 1550–1640  $\text{cm}^{-1}$  (N-H bend).[1]
- Amine: Weak N-H stretch at 3300–3400  $\text{cm}^{-1}$ .

## Part 4: Pharmaceutical Potential & SAR[1]

While currently a forensic marker, the structural scaffold of **2-(3-Bromophenyl)-2-(methylamino)acetamide** holds significant potential in medicinal chemistry, particularly for Central Nervous System (CNS) indications.[1]

## Structural Homology to Anticonvulsants

This molecule belongs to the class of functionalized amino acids (FAAs).[1] It shares a pharmacophore with:

- Remacemide: An alpha-amino acetamide derivative evaluated for epilepsy and Huntington's disease.[1]
- Lacosamide: A functionalized amino acid that acts on sodium channels.[1]

## Proposed Mechanism of Action (Hypothetical)

Based on Structure-Activity Relationship (SAR) data from homologous

-amino amides:

- Sodium Channel Blockade: The lipophilic bromophenyl group and the basic amine suggest potential binding to the voltage-gated sodium channel (VGSC) inner pore, stabilizing the inactivated state.[1]
- NMDA Receptor Antagonism: The structural similarity to ketamine (phenyl ring, secondary amine) suggests possible low-affinity antagonism at the NMDA receptor, specifically the phencyclidine (PCP) binding site.[1]

## Lead Optimization Workflow

To transition this scaffold from a "marker" to a "lead," the following modifications are recommended:

Modification Region	Strategy	Rationale
Amide Nitrogen	Benzylation ( -benzyl)	Enhance lipophilicity and mimic Remacemide structure. [1]
Alpha-Carbon	Methylation	Introduce a quaternary center to prevent racemization and metabolic oxidation.[1]
Phenyl Ring	Fluoro-substitution	Replace Bromo with Fluoro/Trifluoromethyl to improve metabolic stability.[1]

## Part 5: Safety & Handling Protocols

Warning: As a halogenated aromatic amine derivative, this compound should be treated as a potential irritant and CNS active agent.[1]

### Standard Operating Procedure (SOP)

- Containment: All weighing and solubilization must occur within a Class II Biological Safety Cabinet or Chemical Fume Hood.
- Solubility: Soluble in DMSO ( mg/mL) and Methanol.[1] Poorly soluble in water.[1]
- Decontamination: Surface decontamination should use a 10% Sodium Hypochlorite solution to degrade the amide bond, followed by an ethanol wipe.[1]

### Storage Stability[1]

- Solid State: Stable at -20°C for >2 years if desiccated.[1]

- Solution: DMSO stocks are stable for 6 months at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

## References

- Dyke, H. J., & Montana, J. G. (2002).[1] The therapeutic potential of N-methyl-D-aspartate (NMDA) receptor antagonists in pain control. Expert Opinion on Investigational Drugs. [Link](#)
- Stables, J. P., et al. (1995).[1] The pharmacology of remacemide: a new anticonvulsant. Epilepsy Research. [Link](#)
- Power, J. D., et al. (2011).[1] The identification of impurities in the synthesis of 4-methylmethcathinone (Mephedrone). Forensic Science International.[1] (Demonstrates the Strecker/Bruylants impurity profiles in cathinone synthesis). [Link](#)
- Westphal, F., et al. (2012).[1] Differentiation of regioisomeric bromomethcathinones by GC-MS and NMR spectroscopy. Forensic Science International.[1] [Link](#)
- PubChem Compound Summary. (n.d.). **2-(3-Bromophenyl)-2-(methylamino)acetamide**.[1][2][3][4][5] National Center for Biotechnology Information.[1] [Link](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1432681-57-6,4-(3-aminopyridin-2-yl)piperazin-2-one hydrochloride- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 2. 1142927-97-6,2-(1-methyl-1H-pyrazol-3-yl)acetonitrile- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技 (上海) 有限公司 [accelachem.com]
- 3. 1142927-97-6,2-(1-methyl-1H-pyrazol-3-yl)acetonitrile- AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced

R&D chemicals;韶远科技（上海）有限公司 [accelachem.com]

- 4. 2-(3-Bromophenyl)-2-(methylamino)acetamide\_1218221-61-4\_B802955\_ã [mdfcw.com]
- 5. 1218221-61-4|2-(3-Bromophenyl)-2-(methylamino)acetamide|2-(3-Bromophenyl)-2-(methylamino)acetamide|-范德生物科技公司 [bio-fount.com]
- To cite this document: BenchChem. [Comprehensive Technical Review: 2-(3-Bromophenyl)-2-(methylamino)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1528593/docs#comprehensive-technical-review-2-3-bromophenyl-2-methylamino-acetamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

Contact our Ph.D. Support Team for a compatibility check